

Enerisant Hydrochloride: An In-Depth In Vitro Pharmacological Profile

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Compound of Interest

Compound Name: *Enerisant*

Cat. No.: *B607326*

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Introduction

Enerisant hydrochloride is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1][2][3] The H3 receptor, a presynaptic G-protein coupled receptor, primarily located in the central nervous system, acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[4][5] By blocking the constitutive activity of the H3 receptor, **Enerisant** enhances the release of histamine and other neurotransmitters like dopamine and acetylcholine, which are crucial for arousal and cognitive functions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of **Enerisant** hydrochloride, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The in vitro activity of **Enerisant** hydrochloride has been characterized through a series of binding and functional assays, demonstrating its high affinity and potency for the human and rat H3 receptors.

Parameter	Species	Value (nM)	Assay Type
IC50	Human H3R	2.89	Radioligand Binding Assay
Rat H3R	14.5	Radioligand Binding Assay	
IC50	Human H3R	1.06	R- α -methylhistamine-stimulated [35S]GTPyS Binding
Rat H3R	10.05	R- α -methylhistamine-stimulated [35S]GTPyS Binding	
EC50	Human H3R	0.357	Basal [35S]GTPyS Binding (Inverse Agonist Activity)

Table 1: Summary of In Vitro Potency of **Enerisant** Hydrochloride.

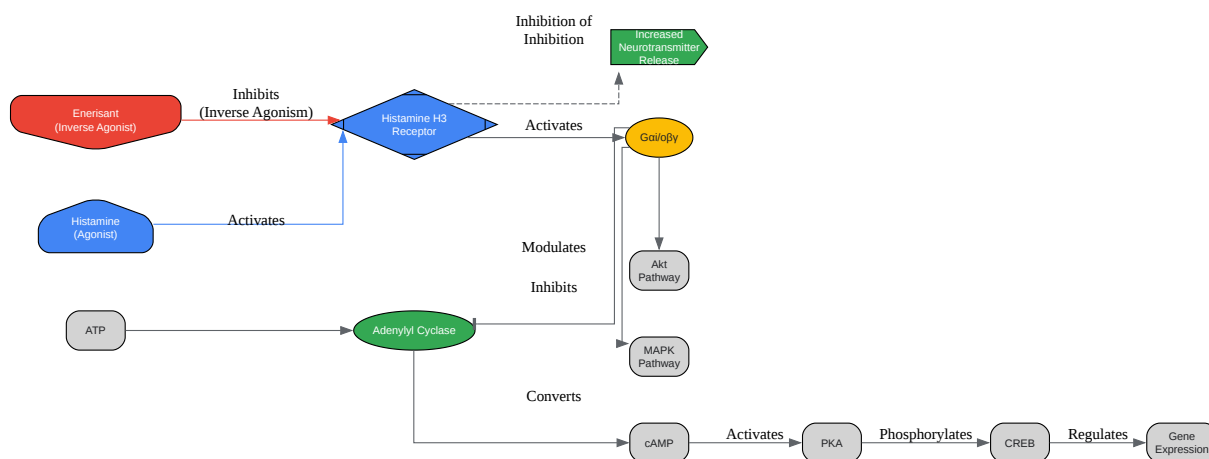
Enerisant displays high selectivity for the H3 receptor, with negligible binding affinity for histamine H1, H2, and H4 receptor subtypes, as well as a panel of 66 other receptors, transporters, and ion channels at concentrations up to 10 μ M.

Mechanism of Action & Signaling Pathways

Enerisant acts as a competitive antagonist and an inverse agonist at the H3 receptor. As an antagonist, it blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the constitutive activity of the receptor, a key feature of the H3 receptor.

The H3 receptor is coupled to the G α i/o family of G-proteins. Agonist binding to the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Enerisant, as an inverse agonist, counteracts this basal inhibition, leading to an increase in cAMP. The downstream signaling cascade also involves the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways.



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Caption: Simplified signaling pathway of the Histamine H3 receptor and the modulatory effect of **Enerisant**.

Experimental Protocols

The in vitro pharmacological profile of **Enerisant** hydrochloride was established using standard, robust assay methodologies.

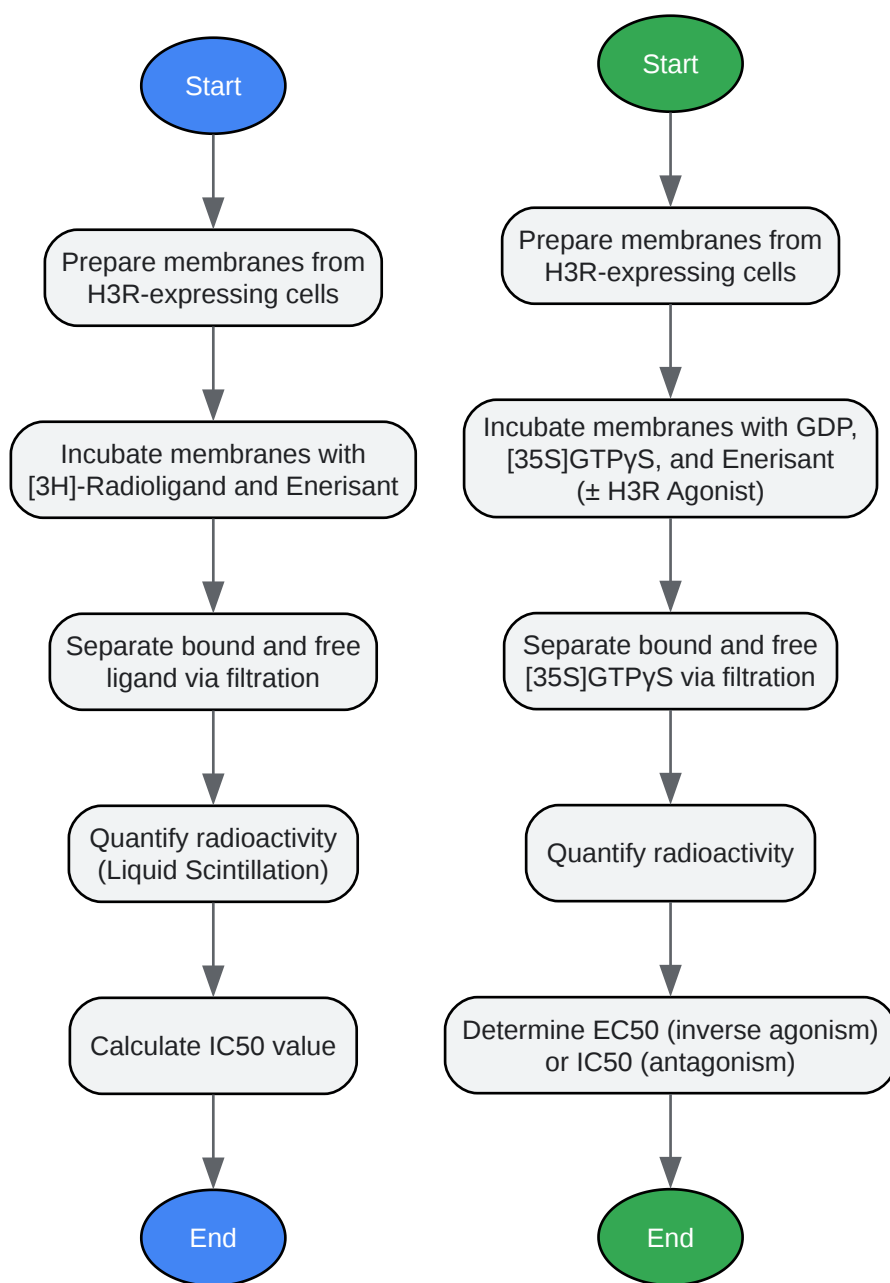
Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (K_i or IC_{50}).

Objective: To determine the binding affinity of **Enerisant** hydrochloride for the H3 receptor.

General Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
- Incubation: The cell membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]-N α -methylhistamine) and varying concentrations of **Enerisant** hydrochloride.
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Enerisant** hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.



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- To cite this document: BenchChem. [Enerisant Hydrochloride: An In-Depth In Vitro Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607326#enerisant-hydrochloride-in-vitro-pharmacological-profile]

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